![molecular formula C16H20N2O3 B2411397 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea CAS No. 1421498-81-8](/img/structure/B2411397.png)
1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea
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Overview
Description
The compound “1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea” is a complex organic molecule that contains a furan ring, a phenethyl group, and a urea group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Phenethyl refers to a two-carbon chain (ethyl) attached to a phenyl group, which is a six-carbon aromatic ring (benzene). Urea is a functional group consisting of a carbonyl group flanked by two amine groups.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as FT-IR, FT-Raman, UV–VIS, and NMR spectroscopy . These techniques are commonly used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis
The chemical reactions involving furan derivatives can be quite diverse . For example, furfural can react with nitromethane, urea, and thiourea to form various products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For example, furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It’s soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Scientific Research Applications
Enzymatic Synthesis of Biobased Polyesters
Furan derivatives, such as 2,5-bis(hydroxymethyl)furan, have been utilized in the enzymatic synthesis of novel biobased polyesters, indicating their potential in sustainable polymer production. These polyesters exhibit desirable physical properties, suggesting their applicability in developing biodegradable and biocompatible materials (Jiang et al., 2014).
Catalytic Reduction of Biomass-Derived Furanic Compounds
Furanic compounds derived from biomass, such as furfural and 5-hydroxymethylfurfural (HMF), can be catalytically reduced to produce valuable chemicals for the biorefinery industry. This study explores various catalytic reactions, highlighting the versatility of furan derivatives in generating a wide range of industrially relevant products (Nakagawa et al., 2013).
Phase Modifiers in Furfural Conversion
Research on the selective dehydration of fructose to 5-hydroxymethylfurfural (HMF) showcases the importance of furan derivatives in synthesizing platform chemicals from renewable resources. This process emphasizes the role of furan compounds in the efficient production of HMF, a key intermediate in green chemistry (Román‐Leshkov et al., 2006).
Antioxidant Activity of Furan Derivatives
A study on the marine red alga Polysiphonia urceolata led to the isolation of a furan derivative with significant antioxidant activity, illustrating the potential of furan compounds in medicinal chemistry and as natural antioxidants (Li et al., 2008).
Enzyme-Catalyzed Oxidation to Furan-2,5-dicarboxylic Acid
Furan-2,5-dicarboxylic acid (FDCA) is a promising biobased platform chemical for polymer production, synthesized through the oxidation of 5-hydroxymethylfurfural (HMF). This enzymatic method offers an environmentally friendly approach to converting HMF into FDCA, demonstrating the utility of furan derivatives in sustainable chemical synthesis (Dijkman et al., 2014).
Mechanism of Action
Target of Action
Furan derivatives have been found to demonstrate antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . This suggests that the compound may interact with targets within these microorganisms.
Mode of Action
Furan derivatives have been found to inhibit the invasion and migration of ht1080 human fibrosarcoma cells by inhibiting mmp-2 and mmp-9, modulating the process of angiogenesis . This suggests that the compound may interact with its targets, leading to changes in cellular processes such as cell migration and angiogenesis.
Pharmacokinetics
Furan derivatives have been synthesized from furfural, 5-hydroxymethylfurfural, and its derivatives by aldol condensation This suggests that the compound may be metabolized through similar pathways
Result of Action
Furan derivatives have been found to demonstrate antimicrobial activity and inhibit the invasion and migration of HT1080 human fibrosarcoma cells . This suggests that the compound may have similar effects at the molecular and cellular level.
Action Environment
The optoelectronic properties of a nitrobenzene-substituted 1,3,4-oxadiazole derivative were found to be influenced by the solvent environment . This suggests that the action of 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-phenethylurea may also be influenced by environmental factors such as the solvent environment.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-(furan-2-yl)-3-hydroxypropyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-14(15-7-4-12-21-15)9-11-18-16(20)17-10-8-13-5-2-1-3-6-13/h1-7,12,14,19H,8-11H2,(H2,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSUAEWMGQHTNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCC(C2=CC=CO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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